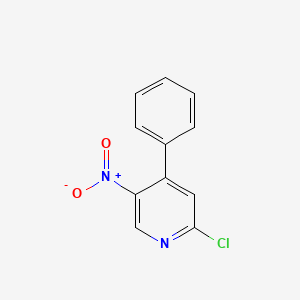

2-Chloro-5-nitro-4-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-6-9(8-4-2-1-3-5-8)10(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNZPYPSWYBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitro-4-phenylpyridine and Its Isomeric Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities. The introduction of chloro, nitro, and phenyl groups onto the pyridine scaffold can significantly modulate its electronic properties, reactivity, and pharmacological profile. 2-Chloro-5-nitro-4-phenylpyridine, a specific isomer within this class, presents a unique combination of functional groups that suggests potential applications in drug discovery and as a synthetic intermediate. This technical guide consolidates available data on its isomeric analogs to provide a predictive understanding of its chemical and physical properties, synthesis, and potential biological relevance.

Predicted Chemical and Physical Properties

The chemical and physical properties of this compound can be inferred from data available for its isomers and related compounds. The presence of a chlorine atom and a nitro group, both being electron-withdrawing, is expected to influence the molecule's polarity, melting point, and solubility. The phenyl group will contribute to its aromatic character and potential for π-π stacking interactions.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 2-(2-Chloro-5-nitrophenyl)pyridine[1] | 2-Chloro-5-nitro-3-phenylpyridine |

| Molecular Formula | C₁₁H₇ClN₂O₂ | C₁₁H₇ClN₂O₂[1] | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol | 234.64 g/mol [1] | 234.64 g/mol |

| Physical Form | Predicted to be a solid at room temperature. | Solid[2] | Solid |

| Melting Point | No data available. | No experimental data available[1]. | No data available. |

| Boiling Point | No data available. | No data available. | No data available. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | Governed by the interplay between its aromatic nature, the polar nitro group, and the moderately polar chloro substituent[1]. | No data available. |

| Predicted Density | No data available. | 1.366 ± 0.06 g/cm³[1] | No data available. |

Synthesis and Reactivity

The synthesis of this compound is not explicitly described in the literature. However, its synthesis can be conceptually designed based on established methods for preparing substituted pyridines. A plausible synthetic route would involve the construction of the 4-phenylpyridine core, followed by nitration and chlorination.

General Reactivity

-

Nucleophilic Aromatic Substitution (SNA r): The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles.[3] This is a common reaction for 2-chloropyridines.[2][3]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up a wide range of synthetic possibilities for creating diverse derivatives.

-

Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, allowing for further elaboration of the molecular structure.

Experimental Protocols for the Synthesis of Related Compounds

While a specific protocol for this compound is unavailable, the following protocols for synthesizing related structures can serve as a valuable starting point for its preparation.

Protocol 1: Synthesis of 4-Phenylpyridine (A Precursor)

This protocol describes a Suzuki-Miyaura coupling to form the 4-phenylpyridine core.

-

Materials: 4-chloropyridine, phenylboronic acid, 7% Pd/WA30 catalyst, Cesium carbonate (Cs₂CO₃), and N,N-dimethylacetamide (DMA).

-

Procedure:

-

In a test tube, combine 7% Pd/WA30 (19.0 mg, 12.5 μmol), 4-chloropyridine (250 μmol), phenylboronic acid (375 μmol), and Cs₂CO₃ (163 mg, 500 μmol).[4]

-

Add DMA (1 mL) to the mixture.[4]

-

Stir the mixture at 80 °C under an Argon atmosphere.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether (5 mL).[4]

-

Filter the mixture through a cotton filter and wash the catalyst with diethyl ether and water.[4]

-

Separate the organic and aqueous layers of the combined filtrate.[4]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and then dry over sodium sulfate.[4]

-

Concentrate the solution in vacuo and purify the product by silica gel column chromatography.[4]

-

Protocol 2: General Chlorination of a Hydroxypyridine

This protocol describes the conversion of a hydroxypyridine to a chloropyridine using phosphorus oxychloride.

-

Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).

-

Procedure:

-

In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.

-

Stir and heat the reaction mixture at 100-105°C for 5 hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the remaining residue into 120 grams of ice water with thorough stirring.

-

Neutralize the solution to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 60 g).

-

Combine the organic phases, wash with saturated brine (20 g), and dry with anhydrous sodium sulfate (2.0 g).

-

Distill off the dichloromethane and dry the product to obtain 2-chloro-5-nitropyridine.

-

Potential Biological Activity and Signaling Pathways

Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects.[3][5] The mechanism of action for many nitroaromatic antimicrobials involves the reductive activation of the nitro group within the target cell.

Predicted Antimicrobial Mechanism of Action

The antimicrobial activity of nitro-containing compounds often proceeds via a multi-step intracellular process.

-

Cellular Uptake: The compound is first transported into the microbial cell.

-

Reductive Activation: Inside the cell, bacterial nitroreductases reduce the nitro group in a stepwise manner, using cofactors like NADH or NADPH.[5] This process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[5]

-

Macromolecular Damage: These reactive intermediates can then non-specifically damage various cellular macromolecules, including DNA, RNA, and proteins.[5][6] Covalent binding to DNA can lead to strand breaks and inhibition of DNA replication, ultimately causing cell death.[5][7]

Potential Antineoplastic Activity

Substituted pyridines have been investigated for their anticancer properties. Their mechanism of action can vary widely depending on the specific substitution pattern. Some pyridine derivatives have been shown to act as inhibitors of protein kinases, such as EGFR and VEGFR-2, which are crucial in cancer cell signaling pathways. The antiproliferative activity of some substituted pyrazolopyridines has been linked to the induction of cell cycle arrest.

Visualizations

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common synthetic strategies for this class of compounds.

Caption: A conceptual workflow for the synthesis of this compound.

Predicted Antimicrobial Signaling Pathway

The following diagram illustrates the predicted mechanism of antimicrobial action for a nitro-substituted pyridine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chempanda.com [chempanda.com]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Chloro-5-nitro-4-phenylpyridine: A Case of Undisclosed Data

Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis and analysis of 2-Chloro-5-nitro-4-phenylpyridine could not be located. This suggests that the compound may not be extensively studied or that the relevant data has not been published in publicly accessible domains.

While the user's request for an in-depth technical guide on this compound cannot be fulfilled due to the absence of specific data, this report can, however, provide a guide for a closely related and well-characterized compound, 2-Chloro-5-nitropyridine . This alternative may serve as a useful reference for researchers and professionals in drug development, given the structural similarities and the availability of its spectroscopic data.

Alternative Analysis: Spectroscopic Data for 2-Chloro-5-nitropyridine

For the purpose of providing a relevant, albeit alternative, technical overview, the following sections detail the spectroscopic data and analytical workflow for 2-Chloro-5-nitropyridine.

Spectroscopic Data Summary

The spectroscopic data for 2-Chloro-5-nitropyridine is summarized below.

| Spectroscopy | Observed Peaks/Signals |

| ¹H NMR | Data not consistently available in searched sources. |

| ¹³C NMR | Data not consistently available in searched sources. |

| IR (Infrared) | Characteristic peaks for C-Cl, C-N, N-O (nitro group), and aromatic C-H bonds are expected. Specific peak positions can be found in various spectral databases. |

| MS (Mass Spec.) | Molecular Ion Peak (M⁺) at m/z = 158. Fragmentation patterns would show loss of NO₂, Cl, and other fragments. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for compounds like 2-Chloro-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized chemical compound is illustrated in the diagram below.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final data interpretation.

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-4-phenylpyridine from 2-chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and efficient method for the synthesis of 2-chloro-5-nitro-4-phenylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of reaction components, and characterization data for the final product. The presented methodology is designed to be a practical resource for researchers in academic and industrial settings.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. The target molecule, this compound, incorporates three key functionalities: a chloro substituent, a nitro group, and a phenyl ring. These features make it a versatile intermediate for further chemical transformations and the development of novel therapeutic agents.

The synthesis of this compound can be efficiently accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (phenylboronic acid) with a halide (2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

This guide will focus on a well-defined protocol for the synthesis of this compound, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction scheme:

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

2-Chloro-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key components and conditions for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 2-Chloro-5-nitropyridine | 1.0 equivalent |

| Reagent | Phenylboronic acid | 1.2 equivalents |

| Catalyst | Palladium(II) acetate | 2 mol% |

| Ligand | SPhos | 4 mol% |

| Base | Potassium phosphate tribasic | 2.0 equivalents |

| Solvent | Toluene/Water (10:1) | Degassed |

| Temperature | 100 °C | |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

| Work-up | Extractive | Ethyl acetate, water, brine |

| Purification | Column Chromatography | Silica gel |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₁H₇ClN₂O₂

-

Molecular Weight: 234.64 g/mol [1]

-

Appearance: Expected to be a solid.

-

Melting Point: Not available in the searched literature.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The expected spectrum would show signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts, splitting patterns, and integration values would be characteristic of the molecule's structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The expected spectrum would show distinct signals for each of the carbon atoms in the molecule, providing further confirmation of the structure.

Note: Specific NMR and melting point data for this compound were not found in the conducted searches. Researchers should perform these analyses on their synthesized product to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The methodology is well-established and utilizes readily available reagents and catalysts. By following the outlined procedures, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. It is recommended that full characterization of the final product be performed to confirm its structure and purity.

References

Physical and chemical characteristics of 2-Chloro-5-nitro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical characteristics of 2-Chloro-5-nitro-4-phenylpyridine is limited in publicly available literature. The following guide is constructed based on established principles of organic chemistry and by analogy to structurally similar, well-documented compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a phenyl group at the 4-position, a chloro substituent at the 2-position, and a nitro group at the 5-position of the pyridine ring creates a distinct electron-deficient aromatic system. This arrangement suggests potential applications as an intermediate in the synthesis of novel pharmaceuticals and functional materials. The chloro and nitro groups are effective leaving groups for nucleophilic substitution, while the phenylpyridine core is a common scaffold in biologically active molecules.

Physicochemical Characteristics (Inferred)

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

| Appearance | Expected to be a colorless or pale yellow crystalline solid at room temperature, similar to other nitropyridines.[1] |

| Melting Point | Likely a high-boiling solid. The melting point is expected to be higher than that of 2-chloro-5-nitropyridine (105-108 °C) due to the increased molecular weight and intermolecular forces from the phenyl group. |

| Solubility | Predicted to be insoluble in water but soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene).[1] |

| Stability | Stable under standard laboratory conditions. The nitro group on the pyridine ring makes the compound susceptible to nucleophilic attack.[2] |

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from the established synthesis of 2-Chloro-4-methyl-5-nitropyridine.[1] The proposed pathway involves a three-step process starting from 2-amino-4-phenylpyridine: nitration, hydrolysis (via diazotization), and subsequent chlorination.

Logical Flow of Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Adapted)

Step 1: Synthesis of 2-Amino-5-nitro-4-phenylpyridine (Nitration) [1]

-

Apparatus: A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

Procedure:

-

Add concentrated sulfuric acid to the flask and cool it in an ice bath to 5-10 °C.

-

Slowly add 2-amino-4-phenylpyridine under vigorous stirring, ensuring the temperature is maintained.

-

Once the starting material is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid through the dropping funnel.

-

After the addition is complete, transfer the reaction mixture to a water bath and slowly heat to approximately 60 °C. Maintain this temperature for about 15 hours, or until the cessation of gas evolution.

-

Pour the reaction mixture over ice and neutralize with an aqueous ammonia solution to a pH of 5.0-5.5 to precipitate the product.

-

Filter the resulting deep yellow precipitate, wash with cold water, and dry to obtain 2-amino-5-nitro-4-phenylpyridine.

-

Step 2: Synthesis of 2-Hydroxy-5-nitro-4-phenylpyridine (Hydrolysis) [1]

-

Apparatus: A beaker or flask with stirring and cooling capabilities.

-

Procedure:

-

Dissolve the 2-amino-5-nitro-4-phenylpyridine from the previous step in dilute sulfuric acid.

-

Cool the solution to 0-2 °C in an ice bath.

-

Add ice to the solution and stir vigorously.

-

Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at around 5 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

Filter the reaction mixture. The filtrate contains the desired 2-hydroxy-5-nitro-4-phenylpyridine. This intermediate can often be used in the next step without complete isolation and purification.

-

Step 3: Synthesis of this compound (Chlorination) [1][2]

-

Apparatus: A round-bottom flask with a reflux condenser and heating mantle.

-

Procedure:

-

Combine the crude 2-hydroxy-5-nitro-4-phenylpyridine with phosphorus oxychloride (POCl₃) as the solvent.

-

Carefully add phosphorus pentachloride (PCl₅) to the mixture.

-

Heat the reaction mixture to 110 °C and maintain for 3 hours.

-

After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by vacuum distillation.

-

Carefully pour the residue into ice water to precipitate the crude product.

-

Filter the light yellow precipitate, wash with water, and purify by recrystallization or column chromatography to yield this compound.

-

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The pyridine ring is electron-deficient due to the electron-withdrawing nitro group, which activates the chloro substituent at the 2-position towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles. This is a common reaction for 2-chloro-5-nitropyridines.[3][4]

Caption: Generalized SNAr reaction pathway.

Common nucleophiles that can be employed include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the 2-position.

Alternative Synthetic Approaches: Cross-Coupling Reactions

An alternative and powerful method for the synthesis of phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. In a hypothetical synthesis of this compound, this could involve the coupling of a di-substituted pyridine with a phenylboronic acid derivative, or vice versa. For instance, a plausible, albeit potentially challenging, route could be the Suzuki coupling of 2,4-dichloro-5-nitropyridine with phenylboronic acid. Selective coupling at the 4-position would be a key challenge.

General Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This method offers the advantage of forming the C-C bond directly, often with high yields and good functional group tolerance.[5][6][7]

Conclusion

While direct experimental data for this compound is not extensively documented, its synthesis and properties can be reasonably inferred from well-established chemical principles and the behavior of analogous compounds. The proposed synthetic routes provide a solid foundation for its laboratory preparation. The inherent reactivity of this molecule, particularly its susceptibility to nucleophilic aromatic substitution, makes it a versatile intermediate for the development of novel compounds in the pharmaceutical and material science sectors. Further experimental investigation is warranted to fully characterize this promising chemical entity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 2-Chloro-5-nitro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 2-Chloro-5-nitro-4-phenylpyridine . Due to the limited availability of data for this specific isomer, this guide also includes relevant information on closely related compounds to provide a broader context for research and development activities.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which precisely describes its chemical structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1805645-34-4 |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

Synonyms: At present, there are no widely recognized synonyms for this compound in scientific literature. Researchers should primarily refer to the IUPAC name and CAS number to ensure unambiguous identification.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O₂ | Appchem |

| Molecular Weight | 234.6385 g/mol | Appchem[1] |

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available scientific literature. However, the synthesis of the related precursor, 2-chloro-5-nitropyridine, is well-documented and provides a foundational methodology that could potentially be adapted.

Illustrative Synthesis of a Related Compound: 2-Chloro-5-nitropyridine

The following protocol is for the synthesis of 2-chloro-5-nitropyridine and is provided as a representative example of a chlorination reaction of a nitropyridine derivative.

Method 1: Chlorination of 2-Hydroxy-5-nitropyridine [2][3]

-

Reactants:

-

2-hydroxy-5-nitropyridine (14.0 g, 0.1 mole)

-

Phosphorus oxychloride (POCl₃) (50 g)

-

Phosphorus pentachloride (PCl₅) (25.0 g, 0.12 mole)

-

-

Procedure:

-

Combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride in a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser.

-

Heat the mixture and stir at 100-105°C for 5 hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the remaining residue into 120 grams of ice water with thorough stirring.

-

Neutralize the solution to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.

-

Separate the organic layer. Extract the aqueous layer three times with dichloromethane (60 g each time).

-

Combine the organic phases and wash with 20 grams of saturated brine.

-

Dry the organic phase with 2.0 grams of anhydrous sodium sulfate.

-

Distill to recover the dichloromethane. The resulting product is 2-chloro-5-nitropyridine.

-

-

Yield: 15.1 g (95.3%) with a reported purity of 99.8%.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the involvement of This compound in any signaling pathways.

The broader class of nitro-containing aromatic compounds has been studied for various biological activities. For instance, derivatives of 2-chloro-5-nitropyridine have been investigated as intermediates in the synthesis of potential anticancer agents.[4] Specifically, they have been used to create novel thiourea and thiazolidinone derivatives tested for their cytotoxic effects against prostate cancer cell lines.

Visualizations

General Synthetic Workflow for Substituted Pyridines

Given the absence of specific signaling pathway data for this compound, the following diagram illustrates a generalized workflow for the synthesis of substituted pyridines, which could conceptually be applied to the synthesis of the target molecule.

Caption: A generalized workflow for the synthesis of substituted pyridines.

This guide summarizes the currently available information on this compound. The scarcity of data highlights a potential area for further research to characterize its properties and explore its applications.

References

- 1. appchemical.com [appchemical.com]

- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 2-Chloro-5-nitro-4-phenylpyridine in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-5-nitro-4-phenylpyridine. Due to the absence of publicly available experimental solubility data for this specific compound, this guide offers a framework for its solubility assessment, including theoretical considerations, a detailed experimental protocol for solubility determination, and a workflow for this process.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This guide outlines the predicted solubility and provides a robust methodology for its experimental determination.

Predicted Solubility Profile

In the absence of experimental data, the principle of "like dissolves like" can provide a qualitative prediction of solubility. The structure of this compound, featuring a polar nitropyridine core and a nonpolar phenyl group, suggests a moderate overall polarity. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capacity, and dispersion forces.

For more quantitative predictions, computational models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.[1][2][3] These models use theoretical calculations to estimate the thermodynamic properties of solutions and can predict solubility with reasonable accuracy.[4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Class | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility |

| Non-Polar Solvents | ||||

| n-Hexane | Aliphatic Hydrocarbon | 1.88 | None | Low |

| Toluene | Aromatic Hydrocarbon | 2.38 | None | Low to Medium |

| Diethyl Ether | Ether | 4.34 | Acceptor | Medium |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | Ester | 6.02 | Acceptor | Medium to High |

| Acetone | Ketone | 20.7 | Acceptor | High |

| Acetonitrile | Nitrile | 37.5 | Acceptor | Medium |

| Dimethylformamide (DMF) | Amide | 36.7 | Acceptor | High |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Acceptor | High |

| Polar Protic Solvents | ||||

| Methanol | Alcohol | 32.7 | Donor & Acceptor | Medium |

| Ethanol | Alcohol | 24.5 | Donor & Acceptor | Medium |

| Isopropanol | Alcohol | 18.3 | Donor & Acceptor | Low to Medium |

Disclaimer: The predicted solubility is an estimation based on chemical principles and should be confirmed by experimental measurement.

Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the isothermal saturation method, commonly known as the shake-flask method.[6][7][8] This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature and then measuring the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid from the liquid phase.[8]

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette. To remove any remaining solid particles, filter the sample through a syringe filter into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

3.3. Quality Control

-

Perform experiments in triplicate to ensure reproducibility.[10]

-

Run a blank (solvent only) and standard solutions for calibration of the analytical instrument.

-

Visually inspect the vials after equilibration to confirm the presence of undissolved solid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. scm.com [scm.com]

- 3. COSMO-RS - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-nitropyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 2-Chloro-5-nitropyridine. The following sections detail the crystallographic data, experimental protocols for structure determination, and a summary of the key structural features. Please note that while the initial request specified 2-Chloro-5-nitro-4-phenylpyridine, extensive searches did not yield crystallographic data for this specific derivative. The data presented here pertains to the closely related and structurally significant parent compound, 2-Chloro-5-nitropyridine.

Crystallographic Data

The crystal structure of 2-Chloro-5-nitropyridine has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₃ClN₂O₂ |

| Formula Weight | 158.54 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 3.7599 (8) Å |

| b | 5.8641 (13) Å |

| c | 7.0189 (15) Å |

| α | 84.687 (3)° |

| β | 89.668 (3)° |

| γ | 76.020 (3)° |

| Volume | 149.50 (6) ų |

| Z | 1 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX |

| Measured Reflections | 1379 |

| Independent Reflections | 1114 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.143 |

| Goodness-of-fit (S) | 1.17 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates and displacement parameters is available in the supplementary crystallographic information files associated with the cited literature.

Molecular and Crystal Structure

The molecule of 2-Chloro-5-nitropyridine is nearly planar, with the non-hydrogen atoms showing a root-mean-square deviation of 0.090 Å from a common plane.[1][2] In the crystal, molecules are organized into chains through short Cl⋯O contacts of 3.068 (4) Å.[1][2] These chains are further assembled into a layer structure by non-classical C—H⋯O interactions.[1][2]

Experimental Protocols

The experimental procedures for the synthesis and crystal structure determination of 2-Chloro-5-nitropyridine are detailed below.

Synthesis

A common synthetic route to 2-Chloro-5-nitropyridine involves a multi-step process starting from 2-aminopyridine.[3] The key steps are:

-

Nitration: 2-aminopyridine is nitrated using a mixed acid (nitric and sulfuric acid) to yield 2-amino-5-nitropyridine.[3]

-

Hydrolysis: The resulting 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to produce 2-hydroxy-5-nitropyridine.[3]

-

Chlorination: Finally, 2-hydroxy-5-nitropyridine is treated with a chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), to afford the target compound, 2-Chloro-5-nitropyridine.[3]

Commercially available 2-Chloro-5-nitropyridine is also crystalline and can be used directly for single-crystal X-ray diffraction studies.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involved the following steps:

-

Crystal Growth: Suitable single crystals for X-ray diffraction were obtained from commercially supplied 2-Chloro-5-nitropyridine.

-

Data Collection: A single crystal of appropriate dimensions (e.g., 0.45 × 0.15 × 0.03 mm) was mounted on a Bruker SMART APEX diffractometer.[1][2] Data was collected at a low temperature (100 K) using Mo Kα radiation.[1][2]

-

Data Reduction: The collected data was processed using software such as SAINT for data reduction.[1] A multi-scan absorption correction was applied using SADABS.[1][2]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from obtaining the compound to the final crystal structure analysis.

Logical Relationship of Intermolecular Interactions

The following diagram shows the logical relationship of the intermolecular forces that stabilize the crystal packing of 2-Chloro-5-nitropyridine.

References

The Versatility of Substituted Phenylpyridines: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpyridines represent a versatile class of organic compounds with a broad spectrum of applications across various scientific disciplines. Their unique photophysical and biological properties, stemming from the tunable electronic interplay between the phenyl and pyridine rings, have positioned them as privileged scaffolds in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the core research applications of substituted phenylpyridines, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Medicinal Chemistry: A New Frontier in Drug Discovery

Substituted phenylpyridines have emerged as promising candidates in the development of novel therapeutic agents, demonstrating significant potential in oncology and virology.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of various substituted phenylpyridine derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines.

Table 1: Anticancer Activity of Phenylpyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylpyridine Substituted Semicarbazide (Compound 5l) | QGY-7703 (Hepatocellular Carcinoma) | 9.15 | [1] |

| NCI-H460 (Non-small Cell Lung Cancer) | 10.45 | [1] | |

| MCF-7 (Breast Cancer) | 12.50 | [1] | |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline 12b | MCF-7 (Breast Cancer) | 0.33 - 7.10 | |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline 12f | MDA-MB-231 (Breast Cancer) | 0.33 - 7.10 | |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline 12i | HeLa (Cervical Cancer) | 0.33 - 7.10 | |

| 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13a | SiHa (Cervical Cancer) | 0.33 - 7.10 | |

| A2780 (Ovarian Cancer) | 0.33 - 7.10 |

Mechanism of Action: Induction of Apoptosis via p53 and JNK Signaling

Several studies indicate that the anticancer effects of certain phenylpyridine derivatives are mediated through the activation of key signaling pathways that regulate cell death. A prominent mechanism involves the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK). This signaling cascade leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxicity of substituted phenylpyridines against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Chloro-5-nitro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in the versatile chemical intermediate, 2-Chloro-5-nitro-4-phenylpyridine. The strategic placement of the nitro group, in conjunction with the chloro and phenyl substituents on the pyridine ring, imparts a unique chemical profile that is of significant interest in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This document will delve into the electronic influence of the nitro group and its primary transformations, namely reduction and its role in activating the pyridine ring for nucleophilic aromatic substitution.

Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, significantly influencing the electron density distribution within the this compound molecule. This electronic influence is a combination of a strong negative inductive effect (-I) and a strong negative mesomeric (resonance) effect (-M). Consequently, the pyridine ring becomes highly electron-deficient. This deactivation of the ring makes electrophilic aromatic substitution reactions challenging. Conversely, the electron-deficient nature of the ring, particularly at the positions ortho and para to the nitro group, makes it highly susceptible to nucleophilic attack.

Reduction of the Nitro Group

The most common and synthetically valuable transformation of the nitro group in this compound is its reduction to an amino group (-NH₂), yielding 2-chloro-5-amino-4-phenylpyridine. This transformation is a critical step in many synthetic pathways as the resulting aniline derivative is a versatile precursor for a wide range of further functionalizations. The selective reduction of the nitro group in the presence of a reducible chloro substituent can be achieved using various reagents and conditions.

Table 1: Comparative Data for the Reduction of Halogenated Nitroaromatics

| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Chloro-2-nitropyridine | Electrochemical Hydrogenation (Ni cathode, Cu anode) | Ethanol/10% H₂SO₄ | Room Temp. | N/A | 82 | [1] |

| 2 | 4-Chloro-2-nitrophenol | Ralstonia eutropha JMP134 | Aqueous | 30 | N/A | N/A | [2] |

| 3 | Various Nitroarenes | SnCl₂·2H₂O | Ethanol | Reflux | 0.5 - 3 | 85-95 | [3] |

| 4 | Halogenated Nitroarenes | H₂ (1 atm), Pd/C | Methanol | Room Temp. | 1 | >95 | [3] |

| 5 | Halogenated Nitroarenes | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 80-95 | [3] |

Note: Data presented for analogous compounds due to the absence of specific literature data for this compound.

Experimental Protocol: Reduction of a Nitroarene using Tin(II) Chloride

This protocol describes a general procedure for the reduction of a nitroarene to an aniline using stannous chloride, a method known for its chemoselectivity in the presence of other reducible functional groups.[3]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate or 10% aqueous sodium hydroxide to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Influence of the Nitro Group on Pyridine Ring Reactivity

The strong electron-withdrawing nature of the nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to a diverse range of 2-substituted-5-nitro-4-phenylpyridine derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridine

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Aniline | Methanol | Reflux | N/A | 2-Anilino-5-nitropyridine | N/A | [4] |

| 2 | Piperidine | Acetone | 25 | N/A | 2-(Piperidin-1-yl)-5-nitropyridine | N/A | [4] |

| 3 | Arenethiolates | Methanol | 25 | N/A | 2-(Arylthio)-5-nitropyridines | Good | [5] |

| 4 | Morpholine | N/A | N/A | N/A | 2-Morpholino-5-nitropyridine | N/A | [6] |

Note: Data presented for the closely related 2-chloro-5-nitropyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) in a sealed tube or a round-bottom flask with a condenser, add the amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required duration (monitor by TLC).

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

The C2-chloro group of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. While the electron-withdrawing nitro group can sometimes complicate these reactions, appropriate choice of catalyst, ligand, and reaction conditions can lead to successful coupling.

Table 3: Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | High | [7] |

| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | N/A | [8] |

| 3 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst/Dialkylbiarylphosphine ligand | K₃PO₄ | Dioxane | Good | [9] |

Note: Data from related substituted halopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.[7]

Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a degassed solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane). Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The nitro group in this compound is a key functional group that dictates the molecule's reactivity. Its strong electron-withdrawing properties facilitate nucleophilic aromatic substitution at the C2 position and allow for its selective reduction to a synthetically versatile amino group. These transformations open up a wide array of possibilities for the synthesis of complex, highly functionalized molecules of interest to the pharmaceutical and materials science industries. A thorough understanding of the reactivity of this nitro-functionalized pyridine is paramount for its effective utilization in modern organic synthesis.

References

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on the Pyridine Ring of 2-Chloro-5-nitro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions on the pyridine ring of 2-Chloro-5-nitro-4-phenylpyridine. The content is structured to offer a deep dive into the reactivity of this heterocyclic compound, supported by detailed experimental protocols, data presentation, and visual diagrams of reaction mechanisms.

Introduction to the Reactivity of Substituted Pyridines

The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack but is activated towards nucleophilic substitution, especially when substituted with electron-withdrawing groups. In this compound, the presence of both a chloro and a nitro group significantly influences the electron density of the pyridine ring, making it a versatile substrate for various chemical transformations. The nitro group on the pyridine ring exhibits halogen-like properties and can be readily displaced by nucleophilic reagents.[1][2] Furthermore, the introduction of a halogen atom increases the molecular polarity and provides a reactive site for substitution reactions.[1][3]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned para to the chloro substituent, strongly activates the C2 position for nucleophilic attack.

General Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: General workflow for the SNAr reaction.

Common Nucleophiles and Expected Products

A variety of nucleophiles can be employed to displace the chloro group at the C2 position. The table below summarizes some common nucleophiles and their expected products.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-nitro-4-phenylpyridine |

| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-5-nitro-4-phenylpyridine |

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-nitro-4-phenylpyridine |

| Hydrazine | Hydrazine hydrate | 2-Hydrazinyl-5-nitro-4-phenylpyridine |

| Azide | Sodium azide | 2-Azido-5-nitro-4-phenylpyridine |

Experimental Protocol: Synthesis of 2-Methoxy-5-nitro-4-phenylpyridine

This protocol is a representative procedure for the nucleophilic substitution of the chloro group with a methoxy group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in dry methanol (20 mL).

-

Reagent Addition: To this solution, add sodium methoxide (1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the electron-deficient nature of the ring. However, the pendant phenyl group can undergo electrophilic substitution. The pyridine ring, being strongly electron-withdrawing, will act as a deactivating group and a meta-director for electrophilic attack on the phenyl ring.

General Mechanism

The mechanism for electrophilic substitution on the phenyl ring follows the standard pathway: generation of an electrophile, attack of the pi-electrons of the phenyl ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.

Caption: General workflow for electrophilic substitution.

Common Electrophilic Reactions and Expected Products

The directing effect of the substituted pyridine ring will favor substitution at the meta-positions of the phenyl group.

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO3, Conc. H2SO4 | 2-Chloro-5-nitro-4-(3-nitrophenyl)pyridine |

| Halogenation | Br2, FeBr3 | 2-Chloro-4-(3-bromophenyl)-5-nitropyridine |

| Sulfonation | Fuming H2SO4 | 4-(4-Chloro-3-nitro-pyridin-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(3-(4-Chloro-3-nitropyridin-4-yl)phenyl)ethan-1-one |

Experimental Protocol: Nitration of this compound

This protocol describes a typical procedure for the nitration of the phenyl ring.

-

Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.

-

Substrate Addition: Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

-

Purification: Wash the solid with cold water until the washings are neutral to litmus. The crude product can be recrystallized from a suitable solvent like ethanol.

Summary of Reactivity

The reactivity of this compound is dominated by the electronic effects of its substituents. The pyridine ring is activated for nucleophilic substitution at the C2 position and deactivated for electrophilic substitution. Conversely, the phenyl ring is deactivated towards electrophilic attack and will be substituted primarily at the meta-positions. This dual reactivity makes this compound a valuable intermediate for the synthesis of a wide range of functionalized heterocyclic compounds.

Conclusion

This technical guide has outlined the key principles and experimental considerations for performing electrophilic and nucleophilic substitution reactions on this compound. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the strategic functionalization of this important molecular scaffold. The predictable reactivity of this compound, governed by the strong directing effects of the chloro, nitro, and phenyl substituents, allows for the rational design of synthetic routes to novel and potentially bioactive molecules.

References

A Theoretical and Molecular Modeling Guide to 2-Chloro-5-nitro-4-phenylpyridine: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations and molecular modeling of 2-Chloro-5-nitro-4-phenylpyridine. This document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the computational and experimental methodologies used to elucidate the structural, electronic, and spectroscopic properties of this class of molecules.

Introduction to this compound

Substituted pyridines are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The introduction of chloro, nitro, and phenyl groups to the pyridine ring in this compound is expected to significantly influence its chemical reactivity, molecular conformation, and potential biological activity. Theoretical calculations and molecular modeling are indispensable tools for understanding the physicochemical properties of such molecules at an atomic level, providing insights that can guide synthesis, characterization, and application.

Computational Methodology: A Detailed Workflow

The theoretical investigation of this compound would typically involve a multi-step computational workflow, as illustrated in the diagram below. This process begins with the construction of the initial molecular geometry, followed by optimization to find the most stable conformation, and then the calculation of various molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used method for predicting the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies. A high-level basis set, such as 6-311++G(d,p), is typically used to ensure accurate results.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on this compound. Disclaimer: The numerical values presented in these tables are illustrative and based on typical data for similar compounds. They are provided for contextual understanding and are not the result of a direct study on this compound.

Optimized Geometric Parameters

The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles.

| Parameter | Illustrative Value | Parameter | Illustrative Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-Cl | 1.74 | Cl-C2-N1 | 115.0 |

| C5-N(O2) | 1.48 | C4-C5-N(O2) | 118.5 |

| C4-C(phenyl) | 1.49 | C3-C4-C(phenyl) | 121.0 |

| N-O (nitro) | 1.23 | O-N-O (nitro) | 124.0 |

| Dihedral Angles (°) | |||

| C3-C4-C(phenyl)-C | 45.0 | C5-C4-C(phenyl)-C | -135.0 |

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Property | Illustrative Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -3.2 |

| HOMO-LUMO Energy Gap (eV) | 4.3 |

| Dipole Moment (Debye) | 3.5 |

| Mulliken Atomic Charges (e) | |

| Cl | -0.15 |

| N (nitro) | +0.50 |

| O (nitro) | -0.35 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Technical Guide: Safety and Handling of 2-Chloro-5-nitro-4-phenylpyridine and Related Compounds

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-nitro-4-phenylpyridine could not be located. This guide has been compiled using data from structurally similar compounds, including 2-(2-chloro-5-nitrophenyl)pyridine, 2-chloro-3-nitro-6-phenylpyridine, and 2-chloro-5-nitropyridine. Researchers and drug development professionals should treat this information as a guideline and exercise extreme caution. A thorough risk assessment should be conducted before handling this compound.

Compound Identification and Properties

Due to the lack of specific data for this compound, the following tables summarize the properties of closely related compounds to provide an estimation of its characteristics.

Table 1: Chemical Identification of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(2-chloro-5-nitrophenyl)pyridine | 879088-40-1 | C₁₁H₇ClN₂O₂ | 234.64[1][2] |

| 2-Chloro-3-nitro-6-phenylpyridine | 187242-88-2 | C₁₁H₇ClN₂O₂ | Not Available |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54[3][4] |

| 2-Chloro-5-nitro-3-phenylpyridine | 1119088-46-8 | C₁₁H₇ClN₂O₂ | 234.64[5] |

Table 2: Physical and Chemical Properties of Related Compounds

| Property | 2-(2-chloro-5-nitrophenyl)pyridine | 2-Chloro-5-nitropyridine |

| Physical Form | Solid | Powder[4] |

| Melting Point | Not Available | 105-108 °C[4] |

| Solubility | No information available. | Low water solubility.[6] |

| Storage Temperature | Sealed in dry, room temperature. | Store in a well-ventilated place. Keep container tightly closed.[6] |

Hazard Identification and Classification

Based on the hazard classifications of related compounds, this compound should be handled as a hazardous substance.

Table 3: GHS Hazard Statements for Related Compounds

| Compound Name | Hazard Statements |

| 2-(2-chloro-5-nitrophenyl)pyridine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| 2-Chloro-3-nitro-6-phenylpyridine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |

| 2-Chloro-5-nitropyridine | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |

Signal Word: Warning[7]

Hazard Pictograms:

Handling and Storage Precautions

Given the hazardous nature of related compounds, strict safety protocols should be followed when handling this compound.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1][8] Contaminated clothing should be removed and washed before reuse.[6][7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[8]

3.3. Hygiene Measures:

3.4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Table 4: First-Aid Measures for Related Compounds

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] |

Accidental Release and Disposal

5.1. Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up and place in a sealed container for disposal.[6]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

5.2. Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[1][7]

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe handling workflow for this compound in a research setting.

Caption: Safe handling workflow for hazardous chemical compounds.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2-(2-Chloro-5-nitrophenyl)pyridine | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Chloro-5-nitro-4-phenylpyridine

Introduction

The synthesis of 2-Chloro-5-nitro-4-phenylpyridine, a substituted pyridine derivative, is of significant interest to researchers in medicinal chemistry and materials science. The pyridine scaffold is a common motif in pharmaceuticals and functional organic materials. The presence of a nitro group and a chlorine atom offers opportunities for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a highly effective strategy for the synthesis of this compound. This protocol details the synthesis of the target compound from 2,4-dichloro-5-nitropyridine and phenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. In this reaction, 2,4-dichloro-5-nitropyridine is coupled with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The reaction selectively occurs at the C-4 position of the pyridine ring, which is generally more reactive in such cross-coupling reactions of 2,4-dihalopyridines. The nitro group at the 5-position further activates the C-4 position towards oxidative addition of the palladium catalyst.

Experimental Protocol

This protocol is based on established methods for the Suzuki-Miyaura cross-coupling of halogenated pyridines.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |